3-(2-Methylprop-2-enoxy)benzo[c]chromen-6-one
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Overview
Description
Preparation Methods
The synthesis of 3-(2-Methylprop-2-enoxy)benzo[c]chromen-6-one typically involves the reaction of 6H-benzo[c]chromen-6-one with 2-methyl-2-propenyl alcohol under specific conditions . The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the desired product. Industrial production methods may involve optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity .
Chemical Reactions Analysis
3-(2-Methylprop-2-enoxy)benzo[c]chromen-6-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents such as lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
3-(2-Methylprop-2-enoxy)benzo[c]chromen-6-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(2-Methylprop-2-enoxy)benzo[c]chromen-6-one involves its interaction with specific molecular targets and pathways. For example, as a potential phosphodiesterase II inhibitor, it may exert its effects by inhibiting the enzyme’s activity, leading to increased levels of cyclic adenosine monophosphate (cAMP) and subsequent modulation of cellular processes . The compound’s biological activities are also attributed to its ability to interact with various proteins and enzymes, influencing signaling pathways and cellular functions .
Comparison with Similar Compounds
3-(2-Methylprop-2-enoxy)benzo[c]chromen-6-one can be compared with other similar compounds, such as:
3-[(3-methyl-2-butenyl)oxy]-6H-benzo[c]chromen-6-one: This compound has a similar structure but with a different substituent group, which may result in different chemical and biological properties.
3-methyl-1-[(2-oxocyclohexyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one: This compound has a different substituent group and additional hydrogenation, leading to variations in its reactivity and applications.
3-ethoxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one:
Properties
Molecular Formula |
C17H14O3 |
---|---|
Molecular Weight |
266.29 g/mol |
IUPAC Name |
3-(2-methylprop-2-enoxy)benzo[c]chromen-6-one |
InChI |
InChI=1S/C17H14O3/c1-11(2)10-19-12-7-8-14-13-5-3-4-6-15(13)17(18)20-16(14)9-12/h3-9H,1,10H2,2H3 |
InChI Key |
SYAQUPQZRPWGQP-UHFFFAOYSA-N |
SMILES |
CC(=C)COC1=CC2=C(C=C1)C3=CC=CC=C3C(=O)O2 |
Canonical SMILES |
CC(=C)COC1=CC2=C(C=C1)C3=CC=CC=C3C(=O)O2 |
Origin of Product |
United States |
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